4-(4-Fluorophenyl)-1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-3-One
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Fluorophenyl)-1,8-Dioxa-4,11-Diazaspiro[56]Dodecan-3-One is a complex organic compound characterized by its unique spirocyclic structure This compound features a fluorophenyl group, two oxygen atoms, and two nitrogen atoms within its spirocyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-3-One typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable diol and a diamine under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the spirocyclic intermediate.
Final Cyclization and Purification: The final step involves cyclization to form the complete spirocyclic structure, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-3-One can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atom under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
4-(4-Fluorophenyl)-1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-3-One has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in the design of novel pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-3-One involves its interaction with specific molecular targets and pathways. The fluorophenyl group and spirocyclic structure allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-3-One: Similar structure but with a chlorine atom instead of fluorine.
4-(4-Methylphenyl)-1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-3-One: Contains a methyl group instead of fluorine.
4-(4-Bromophenyl)-1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-3-One: Features a bromine atom in place of fluorine.
Uniqueness
The presence of the fluorophenyl group in 4-(4-Fluorophenyl)-1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-3-One imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents, potentially leading to different biological activities and applications.
Properties
IUPAC Name |
4-(4-fluorophenyl)-1,11-dioxa-4,8-diazaspiro[5.6]dodecan-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O3/c15-11-1-3-12(4-2-11)17-9-14(20-7-13(17)18)8-16-5-6-19-10-14/h1-4,16H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVKYZHSTGBZRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2(CN1)CN(C(=O)CO2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.